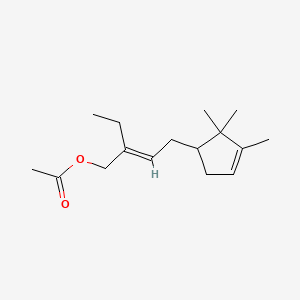
2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯基乙酸酯的合成涉及多个步骤。一种常见的制备方法包括在催化剂(如硫酸)存在下,用乙酸酯化 2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯醇。该反应通常在回流条件下进行,以确保醇完全转化为酯。
工业生产方法可能涉及连续流工艺,其中反应物连续送入反应器,产物连续排出。这种方法提高了效率,并能更好地控制反应条件。
化学反应分析
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯基乙酸酯会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化成相应的酮或羧酸。
还原: 还原反应可以使用氢化铝锂等还原剂将酯基转化为醇。
取代: 通过亲核取代反应,可以将乙酸酯基团替换为其他官能团。这些反应的常用试剂包括氢氧化钠或氢氧化钾。
科学研究应用
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯基乙酸酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶-底物相互作用和代谢途径相关的研究。
医学: 它可以作为合成药物化合物的先体。
工业: 由于其令人愉悦的气味,它被用于香料和香精的生产。
作用机制
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯基乙酸酯的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它可能充当某些受体或酶的配体,调节它们的活性。确切的途径和分子靶标可能因化合物的具体应用和使用环境而异。
相似化合物的比较
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯基乙酸酯可以与以下类似化合物进行比较:
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯醇: 其合成中使用的醇前体。
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯醛: 一种醛衍生物。
2-乙基-4-(2,2,3-三甲基-3-环戊烯-1-基)-2-丁烯酮: 一种酮衍生物。
这些化合物具有相似的结构特征,但在官能团方面有所不同,导致它们的化学反应性和应用有所差异。
属性
CAS 编号 |
94231-50-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
[(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(11-18-13(3)17)8-10-15-9-7-12(2)16(15,4)5/h7-8,15H,6,9-11H2,1-5H3/b14-8+ |
InChI 键 |
NBMXNMWUUZTCKQ-RIYZIHGNSA-N |
手性 SMILES |
CC/C(=C\CC1CC=C(C1(C)C)C)/COC(=O)C |
规范 SMILES |
CCC(=CCC1CC=C(C1(C)C)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















